molecular formula C15H20N2O3 B2389304 N-[(oxolan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide CAS No. 371142-93-7

N-[(oxolan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2389304
CAS No.: 371142-93-7
M. Wt: 276.336
InChI Key: OAHMFRBSTLXJCN-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide is a diamide derivative of oxalic acid, featuring two distinct substituents: an oxolan-2-ylmethyl (tetrahydrofuran-derived) group and a 1-phenylethyl aromatic moiety.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(12-6-3-2-4-7-12)17-15(19)14(18)16-10-13-8-5-9-20-13/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHMFRBSTLXJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-N’-(1-phenylethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route is:

    Starting Materials: Oxalic acid diethyl ester, oxolan-2-ylmethylamine, and 1-phenylethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The oxalic acid diethyl ester is reacted with oxolan-2-ylmethylamine and 1-phenylethylamine in the presence of a base such as triethylamine. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional oxygen-containing functional groups, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-N’-(1-phenylethyl)oxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Functional Groups Notable Properties Reference
N-[(oxolan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide Oxolan-2-ylmethyl, 1-phenylethyl Diamide High stability, moderate lipophilicity N/A
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide 4-chlorophenyl, cyclohexyl Hydroxamate Antioxidant, metal-chelating
(S)-N-(1-Phenylethyl)picolinamide 1-phenylethyl, picolinoyl Amide Chirality-dependent bioactivity
N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-N"-nitroguanidine Chlorothiazolyl, methyl Nitroguanidine Insecticidal

Biological Activity

N-[(oxolan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name, this compound, which indicates the presence of an oxolane ring and an ethylamine moiety. Its molecular formula is C13H19N3OC_{13}H_{19}N_{3}O, with a molecular weight of approximately 235.31 g/mol.

PropertyValue
Molecular FormulaC13H19N3OC_{13}H_{19}N_{3}O
Molecular Weight235.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of this compound involved treating human breast cancer cell lines (MCF-7) with varying concentrations of this compound. The study revealed that the compound inhibited cell growth by inducing apoptosis, as evidenced by increased levels of caspase activity.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-[(oxolan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide?

The synthesis typically involves multi-step organic reactions. A common approach begins with activating carboxylic acid derivatives (e.g., oxalyl chloride) to form acyl chlorides, followed by coupling with amine-containing intermediates. For example, oxolan-2-ylmethylamine can react with activated oxalate derivatives, and subsequent steps introduce the 1-phenylethyl moiety. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts like triethylamine for acid scavenging . Chromatographic purification (e.g., silica gel column) is critical for isolating the final product.

Basic: What analytical techniques are essential for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is indispensable for confirming connectivity, particularly distinguishing the oxolan (tetrahydrofuran) and ethanediamide groups. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies amide carbonyl stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve ambiguities in stereochemistry .

Basic: How can researchers screen this compound for preliminary biological activity?

Initial screening should focus on target-agnostic assays, such as:

  • Enzyme inhibition assays : Test against kinases, proteases, or oxidoreductases at 10–100 µM concentrations.
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols .
  • In silico docking : Prioritize targets using software like AutoDock Vina, leveraging the compound’s amide and aromatic pharmacophores .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization requires systematic variation of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency.
  • Catalyst loading : Adjust triethylamine or DMAP (4-dimethylaminopyridine) to minimize side reactions.
  • Temperature gradients : Slow addition of reagents at low temperatures reduces exothermic side products.
    Monitor intermediates via thin-layer chromatography (TLC) and quantify yields using HPLC with UV detection .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action?

  • Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates.
  • Kinetic studies : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations.
  • CRISPR-Cas9 knockout models : Identify genetic dependencies in responsive cell lines .
    Contradictory data (e.g., variable IC₅₀ across studies) may arise from differences in assay buffers or protein isoforms; orthogonal validation (e.g., SPR, ITC) is recommended .

Advanced: How can computational modeling aid in studying structure-activity relationships (SAR)?

  • Molecular dynamics (MD) simulations : Probe conformational flexibility of the oxolan ring and ethanediamide linker.
  • Quantum mechanical (QM) calculations : Predict reactivity at amide bonds or electron-deficient aromatic rings.
  • Pharmacophore mapping : Align with known inhibitors (e.g., kinase ATP-binding pockets) using Schrödinger Suite .

Advanced: How should researchers address contradictory biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., pH, ion concentration) and cell passage numbers.
  • Dose-response curves : Ensure full-range testing (1 nM–100 µM) to rule out assay saturation.
  • Batch variability : Characterize compound purity (HPLC >95%) and stability (e.g., degradation in DMSO stocks) .

Advanced: What comparative approaches validate the uniqueness of this compound against analogs?

  • SAR libraries : Synthesize derivatives with modified oxolan substituents or phenyl ethyl groups.
  • Thermodynamic solubility assays : Compare logP and aqueous solubility vs. analogs like N-(2-methylpropyl)ethanediamide derivatives.
  • Target profiling : Use broad-panel kinase or GPCR screens to identify selectivity trends .

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